molecular formula C11H14N2O B3357890 1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 76258-55-4

1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B3357890
CAS No.: 76258-55-4
M. Wt: 190.24 g/mol
InChI Key: CLSCGHVIQPJPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of an amino group at the 8th position and an ethanone group at the 1st position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the reduction of 8-nitro-3,4-dihydroisoquinoline followed by acylation. The reduction step typically uses hydrogen gas in the presence of a palladium catalyst under mild conditions. The acylation step involves the reaction of the resulting 8-amino-3,4-dihydroisoquinoline with ethanoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors for the reduction step and continuous flow reactors for the acylation step. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of 1-(8-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone.

    Reduction: Formation of 1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanol.

    Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems and its interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(8-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
  • 1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanol
  • 1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)propane

Uniqueness

1-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to its specific substitution pattern on the isoquinoline ring. The presence of both an amino group and an ethanone group provides distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

1-(8-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(14)13-6-5-9-3-2-4-11(12)10(9)7-13/h2-4H,5-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSCGHVIQPJPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582753
Record name 1-(8-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76258-55-4
Record name 1-(8-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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